N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a pyrazole ring, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, including the formation of the oxolane and pyrazole rings. The process may start with the preparation of the oxolane ring through an intramolecular cyclization reaction. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a β-diketone. The final step involves coupling the oxolane and pyrazole intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving its functional groups.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and oxolane-containing molecules. Examples are:
- N-[(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl]methyl phosphate
- N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
Uniqueness
What sets N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-18-13(7-11(17-18)10(3)4)15(19)16-12-8-20-9-14(12)21-6-2/h7,10,12,14H,5-6,8-9H2,1-4H3,(H,16,19)/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDGZXEFBFUQE-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)NC2COCC2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N[C@H]2COC[C@@H]2OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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